molecular formula C13H24N4O3S B104974 Isotimolol CAS No. 59697-06-2

Isotimolol

Cat. No. B104974
CAS RN: 59697-06-2
M. Wt: 316.42 g/mol
InChI Key: MAMSPDKEMJALRZ-UHFFFAOYSA-N
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Description

Isotimolol is a chemical compound used in scientific research. It is related to Timolol, a non-selective beta-adrenergic receptor blocking agent . Timolol is used for the treatment of hypertension and heart attacks, and topically for treating glaucoma .


Chemical Reactions Analysis

The analysis of chemical reactions involves understanding how a compound like Isotimolol interacts with other substances . Unfortunately, specific details about the chemical reactions involving Isotimolol were not found in the search results.

Scientific Research Applications

  • Cardiovascular Applications:

    • Esmolol, a selective beta-1 adrenergic blocker similar to Isotimolol, was studied for its effects on systemic and pulmonary hemodynamics and oxygenation in pigs with endotoxin shock. The study found that esmolol was well tolerated and might offset LPS-induced cardiac dysfunction through a preload positive effect (Aboab et al., 2011).
  • Proteomics and Biochemistry:

    • Isobaric labeling-based relative quantification in shotgun proteomics, which could be relevant to the study of compounds like Isotimolol, was reviewed. This approach, involving different types of isobaric reagents, helps in understanding protein function in biological systems (Rauniyar & Yates, 2014).
    • Another study discussed the use of data-independent acquisition mass spectrometry for proteomic analysis. Techniques like these could be applied for analyzing the effects of drugs similar to Isotimolol at a molecular level (Chalkley et al., 2019).
  • Nutritional and Health Monitoring:

    • Nuclear and isotopic techniques, which could be relevant for studying the metabolism and effects of Isotimolol, are important for nutrition and health monitoring, especially in developing regions. These methods help in analyzing human energy requirements and metabolism of nutrients (Valencia & Iyengar, 2002).
  • Pharmacology:

    • The influence of esmolol on the requirement of inhalational agents and its effect on postoperative pain score were studied. Such research could be relevant for understanding the anesthetic interactions of Isotimolol (Bhawna et al., 2012).
  • Metabolic Effects in Sepsis:

    • A study explored the hemodynamic and metabolic effects of selective beta1 adrenergic blockade during sepsis. This could provide insights into the potential use of Isotimolol in similar medical conditions (Gore & Wolfe, 2006).

Safety And Hazards

Isotimolol, like other chemical compounds, may pose certain hazards. It’s classified as having acute toxicity when ingested, and it’s suspected of damaging fertility or the unborn child .

properties

IUPAC Name

3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(9-18)20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMSPDKEMJALRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CO)OC1=NSN=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isotimolol

CAS RN

59697-06-2
Record name Isotimolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1,1-Dimethylethyl)amino]-2-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOTIMOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66OA8AMH50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
DJ Mazzo, PA Snyder - Journal of Chromatography A, 1988 - Elsevier
… Timolol and isotimolol (cationic in the mobile … isotimolol and thus shorter retention times of these compounds. A further indication of an ionexchange mechanism for timolol and isotimolol …
Number of citations: 20 www.sciencedirect.com
RD Marini, P Chiap, B Boulanger, S Rudaz, E Rozet… - Talanta, 2006 - Elsevier
This article presents the validation results of a chiral liquid chromatographic (LC) method previously developed for the quantitative determination of R-timolol in S-timolol maleate …
Number of citations: 59 www.sciencedirect.com
RD Marini, N Matthijs, Y Vander Heyden… - Analytica chimica …, 2005 - Elsevier
… However, the active ingredient (S-timolol maleate) may contain its enantiomer R-timolol as an impurity as well as the following related substances: isotimolol (degradation product), …
Number of citations: 24 www.sciencedirect.com
RD Marini, B Boulanger, Y Vander Heyden, P Chiap… - Analytica chimica …, 2005 - Elsevier
… 1.25, except between R-timolol (peak 2) and isotimolol (peak 3) for which only two experimental … of isotimolol would occur. In the samples tested, this was not the case (Fig. 3B and C). …
Number of citations: 19 www.sciencedirect.com
R Djang'eing'a Marini, P Chiap… - Journal of separation …, 2003 - Wiley Online Library
… In this work, S-timolol, R-timolol, isotimolol, and dimer maleate as well as … the resolution of the critical pair (R-timolol/isotimolol) as well as that of the enantiomeric pair compared to the …
R Marini Djang'Eing'A, P Chiap, P Hubert… - 10th Forum of …, 2001 - orbi.uliege.be
… An adequate resolution of the critical pair (R-timolol/isotimolol) was obtained using a mobile phase containing n-hexane, 2-propanol and diethylamine in the proportions: 96/4/0.2 (v/v/v) …
Number of citations: 0 orbi.uliege.be
A Marley, D Connolly - Journal of Chromatography A, 2014 - Elsevier
… [16], [17], [18], [19] permitted the separation of both enantiomers in the presence of other potential S-timolol impurities (isotimolol, dimer maleate and dimorpholinothiadiazole within 20 …
Number of citations: 26 www.sciencedirect.com
SP Kulkarni, PD Amin - Journal of pharmaceutical and biomedical analysis, 2000 - Elsevier
Timolol was the first β blocker to be used as an anti-glaucoma agent and to date remains as the standard because none of the newer β blockers were found to be more effective. The …
Number of citations: 103 www.sciencedirect.com
SM Al-Ghannam - Journal of Pharmaceutical and Biomedical Analysis, 2006 - Elsevier
A simple, extraction-free spectrophotometric method is proposed for the analysis of some β-blockers, namely atenolol, timolol and nadolol. The method is based on the interaction of the …
Number of citations: 129 www.sciencedirect.com
AC Servais, E Rozet, P Chiap, B Boulanger… - … of Chromatography A, 2006 - Elsevier
… methanolic solution of S-timolol (2.0 mg/mL) containing pyridoxine (12.5 μg/mL) and R-timolol (20 μg/mL) was doped with the following impurities solution, dimer maleate and isotimolol …
Number of citations: 64 www.sciencedirect.com

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